molecular formula C57H69B3N12O9 B10814803 Bortezomib trimer-d15

Bortezomib trimer-d15

Cat. No.: B10814803
M. Wt: 1113.8 g/mol
InChI Key: YVBHFXUJMLXLKP-AIXSHOBKSA-N
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Description

Bortezomib trimer-d15 is a deuterium-labeled derivative of bortezomib, a dipeptidyl boronic acid that selectively inhibits the ubiquitin-proteasome pathway. This pathway plays a crucial role in the degradation of many intracellular proteins. This compound is primarily used in scientific research to study the pharmacokinetics and metabolic profiles of bortezomib due to its stable isotope labeling .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of bortezomib trimer-d15 involves the incorporation of deuterium into the bortezomib molecule. The process typically starts with the synthesis of the core bortezomib structure, followed by the introduction of deuterium atoms. This can be achieved through various methods, including catalytic hydrogenation using deuterium gas or deuterated reagents.

Industrial Production Methods: Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process includes multiple steps of purification, such as crystallization and chromatography, to isolate the desired deuterium-labeled compound .

Chemical Reactions Analysis

Types of Reactions: Bortezomib trimer-d15 undergoes several types of chemical reactions, including:

    Oxidation: Involves the addition of oxygen or the removal of hydrogen.

    Reduction: Involves the addition of hydrogen or the removal of oxygen.

    Substitution: Involves the replacement of one atom or group of atoms with another.

Common Reagents and Conditions:

    Oxidation: Common reagents include hydrogen peroxide and potassium permanganate.

    Reduction: Common reagents include sodium borohydride and lithium aluminum hydride.

    Substitution: Common reagents include halogens and nucleophiles.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may yield deuterated analogs .

Scientific Research Applications

Bortezomib trimer-d15 has a wide range of scientific research applications, including:

    Chemistry: Used as a tracer in studies of reaction mechanisms and kinetics.

    Biology: Used to study protein degradation pathways and cellular processes.

    Medicine: Used in pharmacokinetic studies to understand the distribution, metabolism, and excretion of bortezomib.

    Industry: Used in the development of new drugs and therapeutic agents

Mechanism of Action

Bortezomib trimer-d15 exerts its effects by inhibiting the 26S proteasome, a multisubunit protein complex responsible for degrading ubiquitinated proteins. This inhibition leads to the accumulation of these proteins, resulting in cell cycle arrest and apoptosis. The molecular targets include various regulatory proteins involved in cell proliferation, apoptosis, and angiogenesis .

Comparison with Similar Compounds

    Carfilzomib: Another proteasome inhibitor with a different chemical structure.

    Ixazomib: An oral proteasome inhibitor used in the treatment of multiple myeloma.

    Oprozomib: A proteasome inhibitor currently under investigation for its therapeutic potential.

Uniqueness: Bortezomib trimer-d15 is unique due to its deuterium labeling, which provides distinct advantages in pharmacokinetic studies. The stable isotope labeling allows for precise tracking and quantification of the compound in biological systems, making it a valuable tool in drug development and research .

Properties

Molecular Formula

C57H69B3N12O9

Molecular Weight

1113.8 g/mol

IUPAC Name

N-[(2S)-1-[[(1R)-1-[4,6-bis[(1R)-3-methyl-1-[[(2S)-3-(2,3,4,5,6-pentadeuteriophenyl)-2-(pyrazine-2-carbonylamino)propanoyl]amino]butyl]-1,3,5,2,4,6-trioxatriborinan-2-yl]-3-methylbutyl]amino]-1-oxo-3-(2,3,4,5,6-pentadeuteriophenyl)propan-2-yl]pyrazine-2-carboxamide

InChI

InChI=1S/C57H69B3N12O9/c1-37(2)28-49(70-52(73)43(31-40-16-10-7-11-17-40)67-55(76)46-34-61-22-25-64-46)58-79-59(50(29-38(3)4)71-53(74)44(32-41-18-12-8-13-19-41)68-56(77)47-35-62-23-26-65-47)81-60(80-58)51(30-39(5)6)72-54(75)45(33-42-20-14-9-15-21-42)69-57(78)48-36-63-24-27-66-48/h7-27,34-39,43-45,49-51H,28-33H2,1-6H3,(H,67,76)(H,68,77)(H,69,78)(H,70,73)(H,71,74)(H,72,75)/t43-,44-,45-,49-,50-,51-/m0/s1/i7D,8D,9D,10D,11D,12D,13D,14D,15D,16D,17D,18D,19D,20D,21D

InChI Key

YVBHFXUJMLXLKP-AIXSHOBKSA-N

Isomeric SMILES

[2H]C1=C(C(=C(C(=C1[2H])[2H])C[C@@H](C(=O)N[C@H](B2OB(OB(O2)[C@H](CC(C)C)NC(=O)[C@H](CC3=C(C(=C(C(=C3[2H])[2H])[2H])[2H])[2H])NC(=O)C4=NC=CN=C4)[C@H](CC(C)C)NC(=O)[C@H](CC5=C(C(=C(C(=C5[2H])[2H])[2H])[2H])[2H])NC(=O)C6=NC=CN=C6)CC(C)C)NC(=O)C7=NC=CN=C7)[2H])[2H]

Canonical SMILES

B1(OB(OB(O1)C(CC(C)C)NC(=O)C(CC2=CC=CC=C2)NC(=O)C3=NC=CN=C3)C(CC(C)C)NC(=O)C(CC4=CC=CC=C4)NC(=O)C5=NC=CN=C5)C(CC(C)C)NC(=O)C(CC6=CC=CC=C6)NC(=O)C7=NC=CN=C7

Origin of Product

United States

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